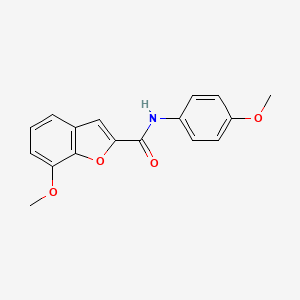![molecular formula C13H18O6 B8564624 Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- CAS No. 101641-07-0](/img/structure/B8564624.png)
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C12H16O5 . It is a derivative of benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups on the benzene ring. This compound is often used as a synthetic building block in organic chemistry due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Etherification: The aldehyde group is protected by converting it into an acetal or ketal
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology:
- Studied for its effects on neurotransmitter systems and receptor binding.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methoxyethoxy groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including alterations in neurotransmitter levels and receptor signaling pathways.
Comparación Con Compuestos Similares
Mescaline: Both are phenethylamines with psychedelic effects, but mescaline has a different substitution pattern on the benzene ring.
Isoproscaline: Similar structure but with an isopropoxy group instead of a methoxyethoxy group.
Uniqueness: Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
101641-07-0 |
|---|---|
Fórmula molecular |
C13H18O6 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
3,5-dimethoxy-4-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-15-4-5-18-9-19-13-11(16-2)6-10(8-14)7-12(13)17-3/h6-8H,4-5,9H2,1-3H3 |
Clave InChI |
SQCZOKWUOYFXAD-UHFFFAOYSA-N |
SMILES canónico |
COCCOCOC1=C(C=C(C=C1OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Methylsulfonyl)-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B8564559.png)
![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)


![N-[2-(4-aminoanilino)ethyl]methanesulfonamide; sulfuric acid](/img/structure/B8564605.png)





![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8564636.png)
